[4-(dimethylamino)phenyl][1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol
Description
[4-(dimethylamino)phenyl][1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol is a complex organic compound that features both a dimethylamino group and an imidazole ring
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-methyl-2-propan-2-ylimidazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-11(2)16-17-10-14(19(16)5)15(20)12-6-8-13(9-7-12)18(3)4/h6-11,15,20H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHHXVMOKUWHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)C(C2=CC=C(C=C2)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137776 | |
| Record name | α-[4-(Dimethylamino)phenyl]-1-methyl-2-(1-methylethyl)-1H-imidazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333435-00-0 | |
| Record name | α-[4-(Dimethylamino)phenyl]-1-methyl-2-(1-methylethyl)-1H-imidazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333435-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[4-(Dimethylamino)phenyl]-1-methyl-2-(1-methylethyl)-1H-imidazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(dimethylamino)phenyl][1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the dimethylamino group. The final step involves the formation of the methanol group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while reduction of the imidazole ring can produce various hydrogenated derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-(dimethylamino)phenyl][1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a valuable tool for understanding cellular processes .
Medicine
Its interactions with specific molecular targets can be exploited for drug development, particularly in the treatment of diseases involving imidazole-sensitive pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [4-(dimethylamino)phenyl][1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the imidazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[4-(dimethylamino)phenyl]methanol: This compound lacks the imidazole ring but shares the dimethylamino group.
1-methyl-2-(propan-2-yl)-1H-imidazole: This compound lacks the dimethylamino group but retains the imidazole ring.
Uniqueness
The uniqueness of [4-(dimethylamino)phenyl][1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol lies in its combination of both the dimethylamino group and the imidazole ring. This dual functionality allows for a broader range of chemical reactions and interactions compared to its similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
